Diphenylammonium Trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of diphenylammonium trifluoromethanesulfonate derivatives and related compounds involves multiple steps and methods. For instance, the synthesis of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate is achieved from 2-bromo-3,3,3-trifluoroprop-1-ene in two steps, showcasing the compound's chemical versatility and the ability to undergo reactions leading to the formation of cyclopropane derivatives and aminothiophenes (Kasai et al., 2012).
Molecular Structure Analysis
While direct studies on Diphenylammonium trifluoromethanesulfonate's molecular structure are limited, research on related trifluoromethanesulfonate compounds, such as silver(I) trifluoromethanesulfonate complexes, provides insight into the coordination and molecular structures that may be similar or relevant to understanding diphenylammonium trifluoromethanesulfonate (Lettko et al., 2000).
Chemical Reactions and Properties
Diphenylammonium trifluoromethanesulfonate participates in a variety of chemical reactions. For example, the generation of the CF3 radical from trifluoromethylsulfonium triflate underlines its role in synthesis processes, especially in the formation of α-trifluoromethylated ketones (Zhang et al., 2011). This showcases its utility in organic synthesis, particularly in introducing trifluoromethyl groups into organic molecules.
Physical Properties Analysis
The physical properties of diphenylammonium trifluoromethanesulfonate derivatives, such as solubility, melting points, and stability, are crucial for their application in chemical synthesis. For instance, (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate exhibits specific solubility characteristics and melting points, providing valuable information for its handling and storage (Matlock et al., 2016).
Chemical Properties Analysis
The chemical properties of diphenylammonium trifluoromethanesulfonate, such as reactivity with various substrates, catalytic abilities, and participation in reaction mechanisms, are fundamental to its applications in chemistry. Studies on related compounds, like the use of trifluoromethanesulfonic anhydride for benzylation of sodium enolates, offer insights into the compound's reactivity and potential as a catalyst or reagent in organic synthesis (Takuwa et al., 2005).
Scientific Research Applications
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Synthesis of β-enaminones
- Summary of Application : Diphenylammonium Trifluoromethanesulfonate has been used as a catalyst in the synthesis of β-enaminones from various substituted β-diketones and amides (or amines) . β-enaminones are important precursors for the construction of a variety of pharmaceutical compounds, including anti-convulsivant, anti-inflammatory agents, anti-cancer agents, and quinoline antibacterials .
- Methods of Application : The compound is used to catalyze the reaction between β-diketones and amides (or amines) to produce β-enaminones . The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : A wide range of β-enaminones were efficiently synthesized in good to excellent yields under mild reaction conditions .
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Condensation Reactions
- Summary of Application : Diphenylammonium Trifluoromethanesulfonate is used as a catalyst in condensation reactions . It’s particularly useful in esterification reactions .
- Methods of Application : The compound is added to the reaction mixture to facilitate the condensation process .
- Results or Outcomes : The expected outcome is the successful synthesis of the desired compound, with the Diphenylammonium Trifluoromethanesulfonate acting to drive the reaction forward .
Safety And Hazards
DPAT is known to cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised. It should be stored in a well-ventilated place and the container should be kept tightly closed .
Relevant Papers One relevant paper discusses the use of radiolabeled ammonium salt [11C]-dimethyl diphenylammonium trifluoromethanesulfonate ([11C]DMDPA) as a potential novel PET-MPI agent . Another paper discusses the use of DPAT as an effective catalyst .
properties
IUPAC Name |
diphenylazanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGQAUINMTPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458885 | |
Record name | Diphenylammonium Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylammonium Trifluoromethanesulfonate | |
CAS RN |
164411-06-7 | |
Record name | Diphenylammonium Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylammonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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